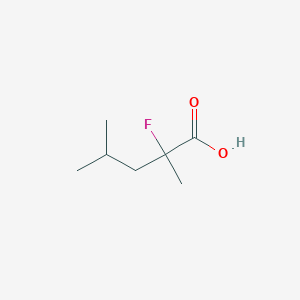

2-Fluoro-2,4-dimethylpentanoic acid

Description

2-Fluoro-2,4-dimethylpentanoic acid (C₇H₁₁FO₂) is a fluorinated branched-chain carboxylic acid characterized by a fluorine atom at the C2 position and methyl groups at C2 and C3. The introduction of fluorine, a highly electronegative atom, significantly influences the compound’s acidity, solubility, and reactivity compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect enhances the acidity of the carboxylic acid group, making it stronger than its non-fluorinated counterparts. This property is critical in pharmaceutical and agrochemical applications, where fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Properties

IUPAC Name |

2-fluoro-2,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2/c1-5(2)4-7(3,8)6(9)10/h5H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVKJQGCFOTKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-fluoro-2,4-dimethylpentanoic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:

Key Findings:

Substituent Effects on Acidity: The fluorine atom in 2-fluoro-2,4-dimethylpentanoic acid increases acidity (lower pKa) compared to the non-fluorinated 2,4-dimethylpentanoic acid due to its electron-withdrawing nature. Bromine (in the bromo analog) is less electronegative than fluorine, resulting in weaker acidity despite higher molecular weight.

Hydroxy and Amino Derivatives: 3-Hydroxy-2,4-dimethylpentanoic acid (β-hydroxy acid) exhibits hydrogen-bonding capability, enhancing solubility in polar solvents. Amino-substituted analogs (e.g., 4-Amino-2,4-dimethylpentanoic acid HCl) are basic and serve as building blocks in peptide synthesis.

The hydroxy and saturated acids are intermediates in organic synthesis, particularly in producing lactones and esters.

Synthesis and Purity: Enamine synthesizes 3-hydroxy-2,4-dimethylpentanoic acid and 2,4-dimethylpentanoic acid at >95% purity, suggesting reliable routes for related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.